molecular formula C13H13F3O3 B141967 Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate CAS No. 155722-95-5

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

Cat. No. B141967
M. Wt: 274.23 g/mol
InChI Key: PJXBSEMPGQDIBQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a compound that is part of a broader class of chemicals that have been studied for various applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and synthetic methods offer insight into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds has been demonstrated in several studies. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate was used as a precursor for the synthesis of pyridine derivatives, indicating that trifluoromethyl groups can be incorporated into complex molecules through strategic synthetic routes . Additionally, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate using a related butyric acid as a starting material suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate has been characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate as well.

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups and oxo functionalities has been explored. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate underwent cyclization reactions to yield isoxazol-pyridine derivatives . Similarly, ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate was used for the synthesis of various fluorinated compounds . These studies suggest that Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate could participate in a range of chemical reactions, potentially leading to the formation of diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted analogues of certain compounds have been correlated with their molecular structure . For example, the dielectric properties of fluorinated biphenyls were studied, which could provide insights into the properties of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate. Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating that similar evaluations could be relevant for understanding the properties of the compound .

Scientific Research Applications

Regioselective Synthesis

  • Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to produce 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine, leading to various pyridine derivatives with potential applications in organic synthesis (Yang et al., 2013).

Reaction with Oxazolones

  • Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can react with oxazolones to form compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, indicating its utility in the synthesis of complex organic molecules (Gelmi & Pocar, 1992).

Marine Fungus Compounds

  • The compound has been used in the study of marine fungi, leading to the discovery of new compounds with potential pharmaceutical applications (Wu et al., 2010).

Synthesis of Isoindolinyl Derivatives

  • It has been used in the synthesis of (±)ethyl 2 [4 (1 oxo 2 isoindolinyl)phenyl]butyrate, a method not previously reported, suggesting its role in developing new synthetic methodologies (Song, 2001).

Blood Platelet Aggregation Inhibitors

  • Alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, have been synthesized and tested for inhibitory activity against blood platelet aggregation (Nishi et al., 1983).

Enantioselective Hydrogenation

  • The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified catalysts has been studied, highlighting its significance in asymmetric synthesis (Xia, Ren, & Wu, 2005).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate can be viewed and downloaded for free at Echemi.com . The SDS contains information on the compound’s hazards, handling precautions, and first aid measures.

properties

IUPAC Name

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBSEMPGQDIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585304
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

CAS RN

155722-95-5
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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